Technical Guide: Physical Properties of 2-Hydroxy-5-methylphenylboronic acid
Technical Guide: Physical Properties of 2-Hydroxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methylphenylboronic acid, with the CAS number 259209-21-7, is an organic compound that belongs to the family of phenylboronic acids. These compounds are of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility is largely derived from the versatile reactivity of the boronic acid functional group, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a hydroxyl and a methyl group on the phenyl ring influences the compound's reactivity, solubility, and potential for intermolecular interactions, making a thorough understanding of its physical properties crucial for its application in research and development.
This technical guide provides a concise overview of the key physical properties of 2-Hydroxy-5-methylphenylboronic acid, details the general experimental protocols for their determination, and illustrates a typical synthesis workflow.
Core Physical Properties
The physical characteristics of 2-Hydroxy-5-methylphenylboronic acid are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₉BO₃ | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 151.96 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK--[1] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Boiling Point | 343.7 ± 52.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 8.71 ± 0.58 (Predicted) | --INVALID-LINK-- |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[1] |
Experimental Protocols
The determination of the physical properties of organic compounds like 2-Hydroxy-5-methylphenylboronic acid involves a range of standard laboratory techniques. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[2]
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.[3]
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Apparatus: The capillary tube is placed in a melting point apparatus, such as a Thiele tube with heating oil or a modern digital instrument with a heated metal block. The capillary is positioned adjacent to a calibrated thermometer or temperature probe.
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Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, to ensure uniform heat distribution.
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Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A sharp melting point range (typically 0.5-1.5°C) is indicative of a pure compound.[2]
Boiling Point Determination
For liquid compounds, the boiling point is a fundamental physical property. While 2-Hydroxy-5-methylphenylboronic acid is a solid at room temperature, this method is applicable to other organic compounds.
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Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[4][5]
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Heating: The fusion tube assembly is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube or an aluminum block).[4][5]
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Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[5]
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Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the types of functional groups present.
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Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[7]
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Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, diethyl ether, 5% NaOH, 5% HCl) is added in portions.[7]
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Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[7]
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Observation: The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). For compounds soluble in water, the pH can be tested with litmus paper to indicate acidic or basic properties.[8]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
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Potentiometric Titration: A solution of the compound with a known concentration is prepared. A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette. The pH of the solution is monitored using a pH meter after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized.[9]
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Spectrophotometry: This method involves measuring the UV-Vis absorbance of the compound in solutions of different known pH values. The pKa can be determined from the changes in the absorption spectrum as the compound transitions between its protonated and deprotonated forms.[9]
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NMR Spectroscopy: The chemical shifts of certain nuclei (e.g., ¹H) in an organic molecule can be pH-dependent. By measuring the chemical shift of a sensitive proton at various pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[10][11]
General Synthesis Workflow
The synthesis of hydroxyphenylboronic acids often involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection. The following diagram illustrates a generalized workflow for the preparation of a hydroxyphenylboronic acid from a bromophenol precursor, a common synthetic route.[12]
References
- 1. vernier.com [vernier.com]
- 2. athabascau.ca [athabascau.ca]
- 3. byjus.com [byjus.com]
- 4. byjus.com [byjus.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
